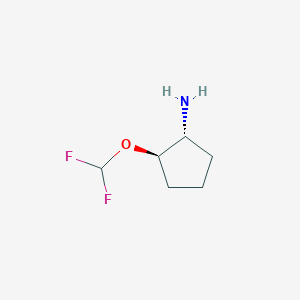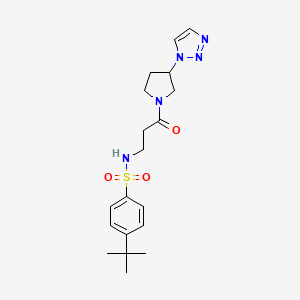
(S)-1-(3-(3-fluoropyrrolidin-1-yl)-4-nitrophenyl)-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(3-(3-fluoropyrrolidin-1-yl)-4-nitrophenyl)-4-methylpiperazine, or S-3-FNP, is a synthetic compound that has been studied for its potential medical applications. S-3-FNP has a variety of biochemical and physiological effects, and has been used in a number of scientific research applications.
Applications De Recherche Scientifique
S-3-FNP has been studied in a number of scientific research applications. It has been studied as a potential anti-inflammatory and anticancer agent, and has been found to inhibit the growth of certain types of cancer cells. It has also been studied as a potential treatment for diabetes, and has been found to reduce blood glucose levels in animal models. Additionally, S-3-FNP has been studied as a potential treatment for depression and anxiety, and has been found to have antidepressant-like effects in animal models.
Mécanisme D'action
The exact mechanism of action of S-3-FNP is not yet fully understood. However, it is thought to work by modulating the activity of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter involved in the regulation of mood, memory, and learning. By modulating the activity of this enzyme, S-3-FNP may be able to alter the levels of acetylcholine in the brain, leading to its antidepressant-like effects.
Biochemical and Physiological Effects
S-3-FNP has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain types of cancer cells, and to reduce blood glucose levels in animal models. Additionally, S-3-FNP has been found to have antidepressant-like effects in animal models, and to modulate the activity of the enzyme acetylcholinesterase.
Avantages Et Limitations Des Expériences En Laboratoire
S-3-FNP has a number of advantages and limitations for lab experiments. One advantage is that it is a relatively simple compound to synthesize, making it easier to obtain for lab experiments. Another advantage is that it has a variety of biochemical and physiological effects, making it a useful tool for studying various aspects of biology. However, one limitation is that the exact mechanism of action is not yet fully understood, making it difficult to study the precise effects of S-3-FNP in a lab setting.
Orientations Futures
There are a number of potential future directions for S-3-FNP research. One potential direction is to further investigate its potential as an anti-inflammatory and anticancer agent. Additionally, further research could be done to better understand the mechanism of action of S-3-FNP, and to explore its potential as a treatment for depression and anxiety. Finally, S-3-FNP could be studied as a potential treatment for other diseases, such as diabetes and Alzheimer’s disease.
Méthodes De Synthèse
S-3-FNP is an analog of the natural product pyrrolidinone, and is synthesized using a three-step reaction sequence. The first step involves the condensation of 3-fluoropyrrolidine-1-carboxylic acid with 4-nitrophenylacetic acid in the presence of a base such as potassium carbonate. The second step involves the reduction of the nitro group of the intermediate product to an amine group, followed by the alkylation of the amine group with 4-methylpiperazine. The final product is then purified and isolated.
Propriétés
IUPAC Name |
1-[3-[(3S)-3-fluoropyrrolidin-1-yl]-4-nitrophenyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN4O2/c1-17-6-8-18(9-7-17)13-2-3-14(20(21)22)15(10-13)19-5-4-12(16)11-19/h2-3,10,12H,4-9,11H2,1H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWOLGJISMGKDB-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCC(C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CC[C@@H](C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(3-(3-fluoropyrrolidin-1-yl)-4-nitrophenyl)-4-methylpiperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide](/img/structure/B2459284.png)


![3-[5-[(4-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2459289.png)
![2-amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione hydrochloride](/img/structure/B2459290.png)





![1-{3-[(2,2-dimethylpropanoyl)amino]benzoyl}-N-(2-methoxyethyl)piperidine-3-carboxamide](/img/structure/B2459301.png)


![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2459307.png)